molecular formula C12H11FN4O2S B6519970 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946222-02-2

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519970
CAS RN: 946222-02-2
M. Wt: 294.31 g/mol
InChI Key: PHBVIABIQBWAPO-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moiety . This moiety is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention as a potential anticancer agent. Researchers have investigated its impact on tumor growth, cell proliferation, and apoptosis. In vitro and in vivo studies have revealed promising results, making it a candidate for further exploration in cancer therapy .

Antimicrobial Properties

CCG-194654 exhibits antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria, fungi, and even drug-resistant strains. Understanding its mechanism of action and optimizing its potency could lead to novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

The compound’s analgesic and anti-inflammatory properties make it intriguing for pain management and inflammation-related disorders. Investigating its interactions with relevant receptors and pathways is crucial for therapeutic development .

Antioxidant Potential

CCG-194654 may act as an antioxidant, protecting cells from oxidative stress. Researchers have explored its ability to scavenge free radicals and mitigate oxidative damage. Further studies could unveil its full potential in combating oxidative-related diseases .

Antiviral Applications

The compound has shown promise as an antiviral agent. Researchers have examined its effects against specific viruses, including RNA and DNA viruses. Understanding its mode of action and selectivity is essential for antiviral drug design .

Enzyme Inhibitors

CCG-194654 interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions can influence physiological processes and disease pathways. Investigating its specificity and binding affinity is crucial for drug development .

Potential as an Antitubercular Agent

Given the global burden of tuberculosis, compounds like CCG-194654 are being explored for their antitubercular activity. Researchers aim to optimize its efficacy against Mycobacterium tuberculosis while minimizing toxicity .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is pivotal. Researchers analyze how specific structural modifications impact biological activity. In silico pharmacokinetic and molecular modeling studies provide insights into drug design and optimization .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c13-8-1-3-9(4-2-8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVIABIQBWAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide

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